molecular formula C24H28N2 B1449363 1,1'-Dibenzyl-1,1',2,2',5,5',6,6'-octahydro-3,3'-bipyridine CAS No. 1373503-89-9

1,1'-Dibenzyl-1,1',2,2',5,5',6,6'-octahydro-3,3'-bipyridine

Cat. No.: B1449363
CAS No.: 1373503-89-9
M. Wt: 344.5 g/mol
InChI Key: MAZCMFZLYVRJPM-UHFFFAOYSA-N
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Description

1,1’-Dibenzyl-1,1’,2,2’,5,5’,6,6’-octahydro-3,3’-bipyridine is a chemical compound with the molecular formula C24H28N2 and a molecular weight of 344.50 g/mol This compound is characterized by its octahydro-bipyridine core, which is substituted with benzyl groups at the 1 and 1’ positions

Preparation Methods

The synthesis of 1,1’-Dibenzyl-1,1’,2,2’,5,5’,6,6’-octahydro-3,3’-bipyridine typically involves the condensation of benzylamine with a suitable precursor, followed by hydrogenation to achieve the octahydro-bipyridine core. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1,1’-Dibenzyl-1,1’,2,2’,5,5’,6,6’-octahydro-3,3’-bipyridine undergoes various chemical reactions, including:

Scientific Research Applications

1,1’-Dibenzyl-1,1’,2,2’,5,5’,6,6’-octahydro-3,3’-bipyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Dibenzyl-1,1’,2,2’,5,5’,6,6’-octahydro-3,3’-bipyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s benzyl groups and octahydro-bipyridine core allow it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in the molecular pathways involved, affecting various biological processes .

Comparison with Similar Compounds

1,1’-Dibenzyl-1,1’,2,2’,5,5’,6,6’-octahydro-3,3’-bipyridine can be compared with other similar compounds, such as:

The uniqueness of 1,1’-Dibenzyl-1,1’,2,2’,5,5’,6,6’-octahydro-3,3’-bipyridine lies in its fully saturated octahydro-bipyridine core, which provides greater flexibility and a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-benzyl-5-(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2/c1-3-9-21(10-4-1)17-25-15-7-13-23(19-25)24-14-8-16-26(20-24)18-22-11-5-2-6-12-22/h1-6,9-14H,7-8,15-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZCMFZLYVRJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=C1)C2=CCCN(C2)CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-Dibenzyl-1,1',2,2',5,5',6,6'-octahydro-3,3'-bipyridine
Reactant of Route 2
1,1'-Dibenzyl-1,1',2,2',5,5',6,6'-octahydro-3,3'-bipyridine
Reactant of Route 3
1,1'-Dibenzyl-1,1',2,2',5,5',6,6'-octahydro-3,3'-bipyridine
Reactant of Route 4
1,1'-Dibenzyl-1,1',2,2',5,5',6,6'-octahydro-3,3'-bipyridine
Reactant of Route 5
1,1'-Dibenzyl-1,1',2,2',5,5',6,6'-octahydro-3,3'-bipyridine
Reactant of Route 6
1,1'-Dibenzyl-1,1',2,2',5,5',6,6'-octahydro-3,3'-bipyridine

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